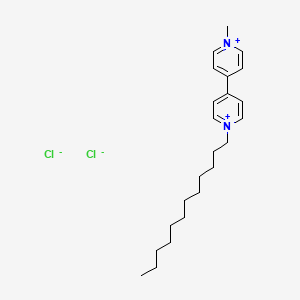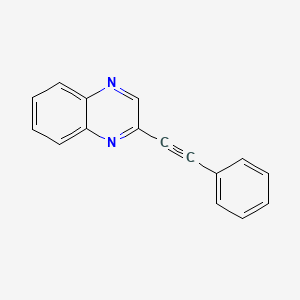
Quinoxaline, 2-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(phenylethynyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(phenylethynyl)- typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by the introduction of the phenylethynyl group. One common method is the oxidative coupling of o-phenylenediamines with terminal alkynes using a copper-alumina catalyst. This method is efficient, environmentally benign, and allows for the preparation of various quinoxaline derivatives .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve the use of transition-metal-free catalysis to minimize costs and environmental impact. Recent advances have focused on developing greener and more sustainable synthetic routes, such as using microwave irradiation, sonication, and ball milling .
化学反応の分析
Types of Reactions
Quinoxaline, 2-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
Quinoxaline, 2-(phenylethynyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives are investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
作用機序
The mechanism of action of quinoxaline, 2-(phenylethynyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like aldose reductase and cyclooxygenase, leading to anti-inflammatory and anticancer effects. The compound can also interact with DNA and proteins, disrupting cellular processes and leading to antimicrobial and antiviral activities .
類似化合物との比較
Quinoxaline, 2-(phenylethynyl)- can be compared with other quinoxaline derivatives, such as:
2-phenylquinoxaline: Similar in structure but lacks the ethynyl group, resulting in different chemical properties and biological activities.
2-(methylthio)-3-(phenylethynyl)quinoxaline: Contains a methylthio group, which can enhance its antimicrobial activity.
2-chloro-3-(phenylethynyl)quinoxaline: The presence of a chloro group can increase its reactivity in substitution reactions.
特性
CAS番号 |
75163-23-4 |
|---|---|
分子式 |
C16H10N2 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-(2-phenylethynyl)quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-15-8-4-5-9-16(15)18-14/h1-9,12H |
InChIキー |
FWAKFTPIYMVLDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


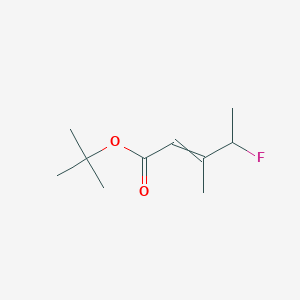
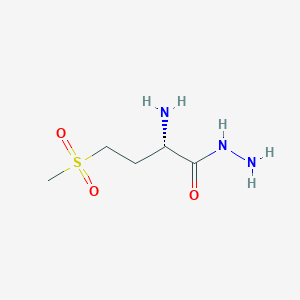
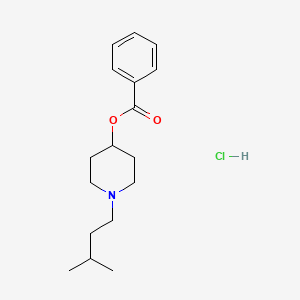
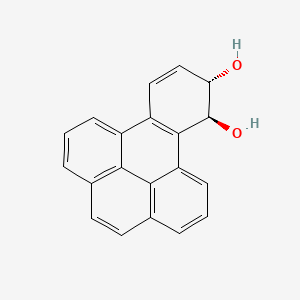
![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
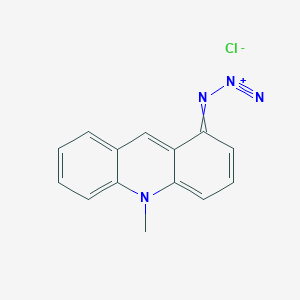
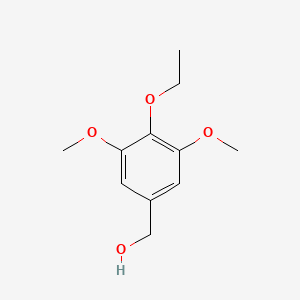
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)

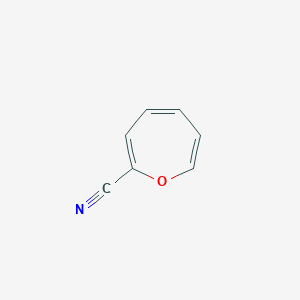
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
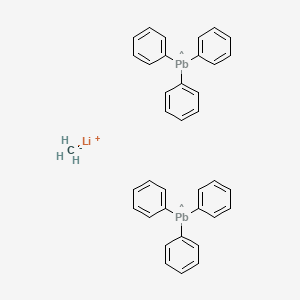
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
